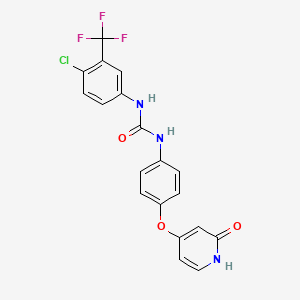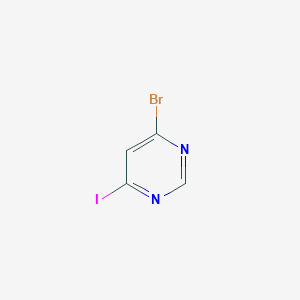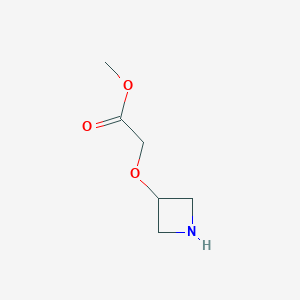
Methyl 2-(azetidin-3-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(azetidin-3-yloxy)acetate is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetate group via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with methyl acetate. One common method is the aza-Michael addition, where an azetidine derivative reacts with an α,β-unsaturated ester in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . Another approach involves the Horner–Wadsworth–Emmons reaction, where an azetidine derivative is reacted with a phosphonate ester to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(azetidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxetane derivatives, alcohols, and various substituted azetidine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of methyl 2-(azetidin-3-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain and reactivity make it a suitable candidate for binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(oxetan-3-yloxy)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(pyrrolidin-3-yloxy)acetate: Contains a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
Uniqueness
Methyl 2-(azetidin-3-yloxy)acetate is unique due to the presence of the azetidine ring, which imparts distinct reactivity and strain characteristics compared to other heterocycles.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl 2-(azetidin-3-yloxy)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3 |
Clé InChI |
FXTJNVFFCMPTFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


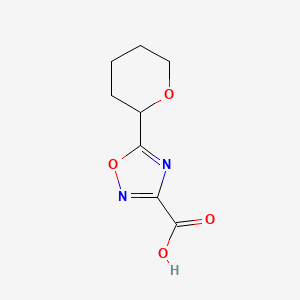
![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
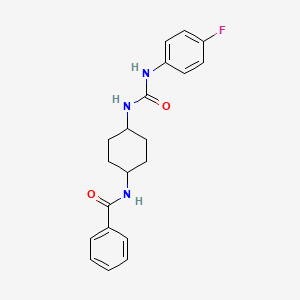

![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
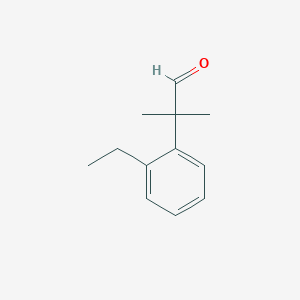
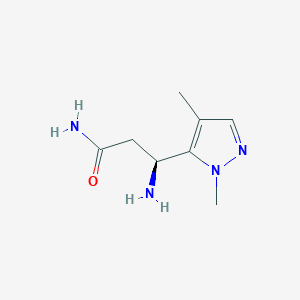
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)
amine](/img/structure/B13078758.png)
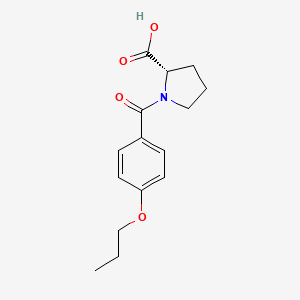
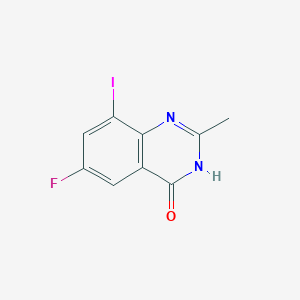
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)
